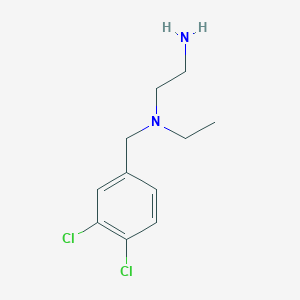
N*1*-(3,4-Dichloro-benzyl)-N*1*-ethyl-ethane-1,2-diamine
Overview
Description
N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is a chemical compound that belongs to the class of ethane-1,2-diamines This compound is characterized by the presence of a benzyl group substituted with two chlorine atoms at the 3 and 4 positions, and an ethyl group attached to the nitrogen atom of the ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine typically involves the reaction of 3,4-dichlorobenzyl chloride with ethane-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
3,4-Dichlorobenzyl chloride+Ethane-1,2-diamine→this compound
Industrial Production Methods
In an industrial setting, the production of N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-Dichloro-benzyl)-N1-methyl-ethane-1,2-diamine
- N1-(3,4-Dichloro-benzyl)-N1-propyl-ethane-1,2-diamine
- N1-(3,4-Dichloro-benzyl)-N1-butyl-ethane-1,2-diamine
Uniqueness
N1-(3,4-Dichloro-benzyl)-N1-ethyl-ethane-1,2-diamine is unique due to its specific substitution pattern on the benzyl group and the presence of an ethyl group on the ethane-1,2-diamine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[(3,4-dichlorophenyl)methyl]-N'-ethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2/c1-2-15(6-5-14)8-9-3-4-10(12)11(13)7-9/h3-4,7H,2,5-6,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQLWVDHIVXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


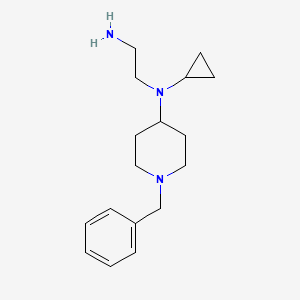
![[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-acetic acid](/img/structure/B3234416.png)
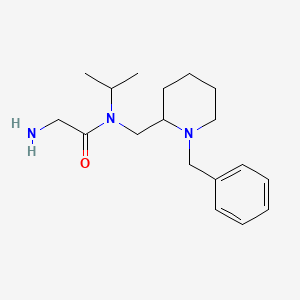
![[(1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid](/img/structure/B3234432.png)
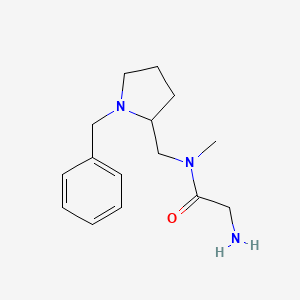
![1-{3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B3234445.png)
![1-(2-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-piperidin-1-yl)-ethanone](/img/structure/B3234449.png)
![[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234455.png)
![2-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-ethanol](/img/structure/B3234456.png)
![{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B3234471.png)
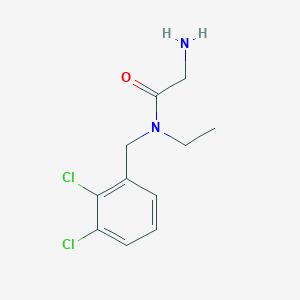
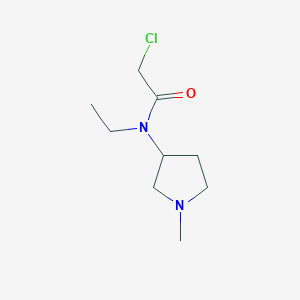
![N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B3234498.png)
![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide](/img/structure/B3234504.png)
